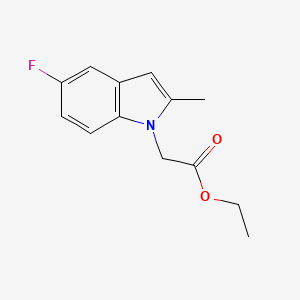

Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate

Description

Properties

IUPAC Name |

ethyl 2-(5-fluoro-2-methylindol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FNO2/c1-3-17-13(16)8-15-9(2)6-10-7-11(14)4-5-12(10)15/h4-7H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCVUPRULBFEFCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=CC2=C1C=CC(=C2)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate typically involves the following steps:

Starting Materials: The synthesis begins with 5-fluoro-2-methylindole and ethyl bromoacetate.

Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction.

Purification: The product is purified using column chromatography to obtain this compound in high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic conditions.

Major Products Formed

Oxidation: Formation of carbonyl compounds.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated indole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Potential Therapeutic Uses

Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate is being investigated for its potential as a lead compound in the development of new pharmaceuticals. Its structural components, particularly the indole moiety, are associated with various biological activities, including:

- Anticancer Properties : Indole derivatives have shown promise in modulating cell signaling pathways involved in cancer progression. The specific interactions of this compound with key enzymes and receptors may lead to the development of novel anticancer agents.

- Anti-inflammatory Effects : Compounds containing indole structures are known for their anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.

- Antiviral Activity : Research indicates that some indole derivatives exhibit antiviral properties, making this compound a candidate for further exploration in antiviral drug development.

Organic Synthesis

Reactivity and Synthetic Pathways

The unique functional groups present in this compound allow for various chemical reactions, making it a valuable intermediate in organic synthesis. Key aspects include:

- Electrophilic and Nucleophilic Substitutions : The indole and thiazole rings can participate in electrophilic aromatic substitutions, while the ester group allows for nucleophilic attack, facilitating the synthesis of more complex molecules.

- Hydrolysis and Coupling Reactions : The ester functionality is susceptible to hydrolysis under acidic or basic conditions, leading to the formation of corresponding acids and alcohols. This property can be exploited in coupling reactions to create diverse chemical entities.

Biological Research

Mechanism of Action Studies

Investigations into the mechanism of action of this compound reveal its potential interactions with biological targets:

- Binding Affinity : Studies suggest that this compound may bind to specific receptors or enzymes involved in critical biochemical pathways, thereby modulating their activity and influencing cellular responses.

Mechanism of Action

The mechanism of action of Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate involves its interaction with specific molecular targets. The indole ring system can bind to various receptors and enzymes, modulating their activity. The fluoro and methyl substituents enhance the compound’s binding affinity and selectivity. The ester group can undergo hydrolysis to release the active indole derivative, which then exerts its biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their differences:

Key Observations:

- Halogen Effects : Fluorine (electronegative, small) improves metabolic stability compared to chlorine (larger, less electronegative) and bromine (bulkier, higher atomic weight) .

- Positional Isomerism : Acetate at position 1 (target compound) vs. position 3 (e.g., ) alters electronic distribution and binding affinity.

Physicochemical and Crystallographic Properties

- Crystal Packing : Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate exhibits π-π interactions (3.814 Å) and hydrogen bonding, stabilizing the lattice . Similar interactions are expected in the target compound.

- Solubility : Fluorine and methyl groups enhance lipophilicity compared to nitro or hydroxyl substituents (e.g., ).

- Thermal Stability : Bromine and chlorine analogs may show lower thermal stability due to heavier atom effects .

Biological Activity

Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate is a notable indole derivative that has garnered attention for its diverse biological activities. This compound is primarily studied for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant research findings.

Target Interactions

this compound interacts with several biological targets, influencing various cellular processes. Indole derivatives, including this compound, are known to modulate the activity of enzymes and receptors involved in critical biochemical pathways. These interactions can lead to significant biological effects, including:

- Antiviral Activity : The compound has been shown to inhibit viral replication by interfering with viral enzymes.

- Anticancer Effects : It influences cancer cell proliferation by inhibiting specific enzymes involved in cell cycle regulation.

- Anti-inflammatory Properties : The compound exhibits activity against cyclooxygenase (COX) enzymes, which are crucial in inflammatory responses.

This compound plays a significant role in various biochemical reactions. Its interactions with enzymes and proteins can lead to:

- Enzyme Inhibition : The compound has been reported to inhibit enzymes associated with cancer cell growth.

- Cell Signaling Modulation : It can influence signaling pathways that regulate gene expression and cellular metabolism.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antiviral | Inhibits viral replication | |

| Anticancer | Inhibits cancer cell proliferation | |

| Anti-inflammatory | Inhibits COX enzymes | |

| Antimicrobial | Exhibits antimicrobial properties |

Research Findings

Recent studies have highlighted the biological activities of this compound through various experimental models:

-

Anticancer Studies

In vitro assays have demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines. For example, it has shown significant activity against leukemia HL-60 cells and liver cancer BEL-7402 cells, indicating its potential as an anticancer agent. -

Anti-inflammatory Effects

The compound has been evaluated for its ability to suppress COX enzyme activity. In laboratory settings, it exhibited IC50 values comparable to standard anti-inflammatory drugs, suggesting its efficacy in reducing inflammation. -

Antiviral Activity

This compound has also been tested against several viruses, showing promising results in inhibiting viral replication mechanisms.

Case Studies

A series of case studies have been conducted to explore the therapeutic potential of this compound:

- Study on Anticancer Activity : A study involving human lung carcinoma xenografts revealed that this compound significantly reduced tumor size compared to control groups, indicating its potential as a chemotherapeutic agent.

- Inflammation Model Studies : In carrageenan-induced paw edema models, the compound demonstrated a dose-dependent reduction in inflammation similar to established anti-inflammatory agents like indomethacin.

Q & A

Q. What are the recommended methods for synthesizing Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate, and how can reaction conditions be optimized?

Synthesis of indole derivatives like this compound typically involves nucleophilic substitution or esterification reactions. For example, analogous compounds (e.g., methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate) are synthesized via condensation of indole precursors with activated esters or carbonyl compounds under reflux conditions . Optimization includes solvent selection (e.g., methanol/water mixtures for crystallization), temperature control, and purification via column chromatography or recrystallization. Monitoring reaction progress using thin-layer chromatography (TLC) and confirming purity via melting point analysis or HPLC is critical .

Q. How can researchers ensure structural characterization accuracy for this compound?

X-ray crystallography is the gold standard for unambiguous structural confirmation. For example, analogous indole derivatives (e.g., Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate) are crystallized using slow evaporation from methanol/water solutions, and structures are refined using SHELXL . Complement this with spectroscopic methods:

- NMR : Confirm substitution patterns (e.g., fluorine at C5, methyl at C2).

- FT-IR : Identify ester carbonyl (~1740 cm⁻¹) and indole N-H (~3400 cm⁻¹) stretches.

- Mass spectrometry : Validate molecular weight (e.g., via ESI-MS) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

While specific safety data for this compound are limited, indole derivatives often require precautions against inhalation, skin contact, and ingestion. Use fume hoods, nitrile gloves, and lab coats. In case of exposure:

- Inhalation : Move to fresh air; seek medical attention if respiratory distress occurs.

- Skin contact : Wash immediately with soap and water; remove contaminated clothing.

- Eye exposure : Rinse with water for ≥15 minutes .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar indole derivatives?

For example, some indole acetates exhibit neuroprotective effects, while others show cytotoxicity. To address discrepancies:

- Dose-response studies : Establish activity thresholds using in vitro models (e.g., SH-SY5Y neurons for neuroprotection).

- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., fluoro vs. methoxy groups at C5) on target binding.

- Mechanistic studies : Use kinase inhibition assays or molecular docking to identify binding targets (e.g., COX-2 or Bcl-2 proteins) .

Q. What strategies improve the crystallinity of this compound for X-ray studies?

Crystallization challenges arise from flexible ester groups. Strategies include:

- Solvent optimization : Use mixed solvents (e.g., ethyl acetate/hexane) to slow nucleation.

- Temperature gradients : Gradual cooling from 40°C to 4°C enhances crystal lattice formation.

- Seeding : Introduce microcrystals from analogous compounds (e.g., Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate) to induce growth .

Q. How can computational methods enhance the understanding of this compound’s reactivity?

- Density Functional Theory (DFT) : Calculate Fukui indices to predict electrophilic/nucleophilic sites for derivatization.

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions (e.g., polarity effects in ester hydrolysis).

- Docking simulations : Predict binding affinities for biological targets (e.g., serotonin receptors) using AutoDock Vina .

Q. What analytical techniques are most effective for detecting trace impurities in synthesized batches?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.